Hop-17(21)-en-3beta-ol

Description

Overview of Pentacyclic Triterpenoid (B12794562) Diversity and Significance

Pentacyclic triterpenoids are a large and structurally diverse class of natural products derived from the 30-carbon precursor, squalene (B77637). nih.govmdpi.com They are found across the plant kingdom and to a lesser extent in marine organisms, fungi, and some bacteria. researchgate.netnih.gov Their structures are based on a skeleton of five fused rings, with variations in these ring structures leading to different classifications, including oleanane, ursane, lupane, and hopane (B1207426) types. researchgate.netrsc.org

These compounds are of significant interest due to their wide range of biological activities, including anti-inflammatory, antiviral, and antitumor effects. rsc.orgresearchgate.net Many plants traditionally used in medicine owe their therapeutic properties at least in part to their rich content of pentacyclic triterpenoids. ekb.eg Their structural diversity allows them to interact with a variety of biological targets, making them promising candidates for the development of new drugs. researchgate.netmdpi.com

Contextualizing Hop-17(21)-en-3beta-ol within the Hopane Family

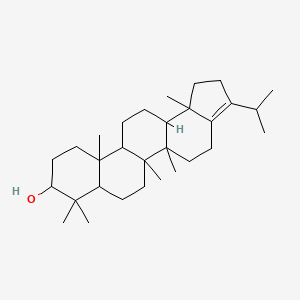

This compound, also known as A'-Neogammacer-17(21)-en-3beta-ol, is a triterpenoid with the molecular formula C30H50O. smolecule.com It possesses the characteristic hopane skeleton, a pentacyclic structure composed of four six-membered rings and one five-membered ring. numberanalytics.com The defining features of this compound are a double bond at the 17(21)-position and a hydroxyl group at the 3-beta position. smolecule.comnih.gov

This compound is a member of the hopanoid subfamily of triterpenoids. smolecule.com Hopanoids are primarily found in bacteria, where they are thought to play a role in membrane stability and fluidity, similar to sterols in eukaryotes. numberanalytics.comnumberanalytics.com They are synthesized from squalene through an oxygen-independent cyclization reaction, a key difference from sterol biosynthesis which requires oxygen. nih.govnih.gov This has led to the hypothesis that hopanoids may be more ancient than sterols, having evolved before the Earth's atmosphere became oxygen-rich. wikipedia.org

This compound has been isolated from various plant species, including Humulus scandens and Gentiana scabra. Its presence in both bacteria and plants highlights the widespread distribution and evolutionary significance of the hopane skeleton.

Historical Perspectives on Hopane Research

The study of hopanoids has a rich history intertwined with the fields of geology and microbiology. Hopanoids were first discovered by petroleum geologists in sediments and oils in the 1970s. numberanalytics.comcaltech.edu Due to their remarkable stability, these molecules are well-preserved in the geological record, making them valuable "molecular fossils" or biomarkers. wikipedia.orgoup.com The presence and distribution of hopanes (the fully saturated derivatives of hopanoids) in ancient rocks and petroleum provide crucial information about the types of microorganisms present at the time of deposition and the environmental conditions. oup.comdoi.orgacs.org

Initially, hopanoids were primarily associated with aerobic bacteria. oup.com However, subsequent research has revealed their presence in a wider range of bacteria, including anaerobic species, challenging earlier interpretations of their biogeochemical significance. oup.com The discovery that hopanoid biosynthesis genes are widespread across the bacterial domain has further expanded our understanding of their distribution and ecological roles. frontiersin.org

Structure

2D Structure

Properties

Molecular Formula |

C30H50O |

|---|---|

Molecular Weight |

426.7 g/mol |

IUPAC Name |

5a,5b,8,8,11a,13b-hexamethyl-3-propan-2-yl-1,2,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydrocyclopenta[a]chrysen-9-ol |

InChI |

InChI=1S/C30H50O/c1-19(2)20-11-15-27(5)21(20)12-17-29(7)23(27)9-10-24-28(6)16-14-25(31)26(3,4)22(28)13-18-30(24,29)8/h19,22-25,31H,9-18H2,1-8H3 |

InChI Key |

DHBQQMHTQXHLJU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C2CCC3(C(C2(CC1)C)CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C |

Origin of Product |

United States |

Biosynthesis and Enzymology of Hop 17 21 En 3beta Ol

Precursor Pathways: Isoprenoid Biosynthesis Leading to 2,3-Oxidosqualene (B107256)

The biosynthesis of all triterpenoids, including hop-17(21)-en-3beta-ol, commences with the universal five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). wikipedia.org These fundamental units are synthesized through two primary and ancient metabolic routes: the mevalonate (B85504) (MVA) pathway and the methylerythritol 4-phosphate (MEP) pathway. microbiologyresearch.orgpnas.org

The MVA pathway, predominant in eukaryotes, archaea, and some bacteria, starts with acetyl-CoA. wikipedia.orgpnas.orgnih.gov Conversely, the MEP pathway is the primary route in most bacteria and plant plastids. wikipedia.orgpnas.org In higher plants, both pathways operate in different cellular compartments; the MVA pathway is active in the cytosol, while the MEP pathway functions in the plastids. wikipedia.org

Regardless of the initial pathway, successive condensations of IPP and DMAPP, catalyzed by prenyltransferases, lead to the formation of the linear C30 hydrocarbon, squalene (B77637). biorxiv.org A crucial subsequent step is the epoxidation of squalene by the enzyme squalene epoxidase, which introduces an epoxide ring to form (3S)-2,3-oxidosqualene. biorxiv.orgontosight.ai This molecule serves as the direct, common precursor for the cyclization reactions that give rise to the vast diversity of triterpenoid (B12794562) skeletons. biorxiv.orgontosight.ainih.gov

Oxidosqualene Cyclase (OSC) Catalysis

The cyclization of 2,3-oxidosqualene is the committed and diversity-generating step in triterpenoid biosynthesis, catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). biorxiv.orgnih.gov These enzymes orchestrate a complex cascade of carbocationic reactions, folding the linear substrate into specific polycyclic structures. mdpi.com

Identification and Characterization of this compound Synthases

Recent research has led to the identification and functional characterization of specific OSCs responsible for the synthesis of this compound.

Avena strigosa (Oat): In oat, two distinct hopane-type triterpene synthases have been discovered: AsHS1 and AsHS2. pnas.orgnih.gov While AsHS1 primarily produces hopenol B, AsHS2 has been identified as the dedicated This compound synthase . pnas.orgnih.govnih.gov These enzymes were identified through genome-wide investigation and functionally characterized using a Nicotiana benthamiana expression system. pnas.orgnih.gov this compound was found to be a component of the surface wax on oat sheathes. pnas.orgnih.gov

Zea mays (Maize): A novel multifunctional oxidosqualene cyclase, ZmOSC1 , has been identified in maize. nih.govresearchgate.net When expressed in a 2,3-oxidosqualene-producing yeast strain, ZmOSC1 was shown to produce a mixture of three pentacyclic triterpenes: this compound, hopenol B, and simiarenol. nih.govnih.govresearchgate.net This was the first characterization of an OSC from maize, shedding light on triterpenoid biosynthesis in this vital crop. nih.gov

| Enzyme | Source Organism | Primary Product(s) | Reference |

|---|---|---|---|

| AsHS2 | Avena strigosa (Oat) | This compound | pnas.orgnih.govnih.gov |

| ZmOSC1 | Zea mays (Maize) | This compound, Hopenol B, Simiarenol | nih.govnih.govresearchgate.net |

Divergence of Catalytic Function Among Hopane-Type Triterpene Synthases

The existence of enzymes like AsHS1 and AsHS2, which produce different hopanoid isomers from the same precursor, highlights the subtle yet critical differences in their active sites that dictate product outcome. pnas.org Site-directed mutagenesis studies on AsHS1 and AsHS2 have revealed that substitutions at a few key amino acid residues can completely switch their product specificity. pnas.orgnih.gov For instance, mutating specific residues in AsHS1 to their counterparts in AsHS2 converted it into a this compound synthase. pnas.org

The multifunctional nature of ZmOSC1 further illustrates this catalytic divergence, as it produces three distinct triterpenoids. nih.gov The amino acid sequence identity of ZmOSC1 is approximately 60% to both AsHS1 and AsHS2. nih.gov Notably, specific amino acid residues at key positions appear to be crucial determinants of the product profile. For example, the presence of isoleucine at a specific site (position 121 in oat synthases) is consistent in both ZmOSC1 and AsHS2, which both produce this compound, suggesting its importance for this specific catalytic function. nih.gov

Mechanistic Elucidation of Cyclization and Deprotonation

The formation of this compound from 2,3-oxidosqualene is a sophisticated process involving a series of cationic intermediates and precise proton transfers within the enzyme's active site.

Formation of Cationic Intermediates

The catalytic cycle begins with the protonation of the epoxide ring of 2,3-oxidosqualene, initiating a cascade of ring closures. For hopanoid biosynthesis, the substrate is folded into a chair-chair-chair (CCC) conformation. nih.govmdpi.compnas.org This leads to the formation of a key tetracyclic intermediate known as the dammarenyl cation . nih.govresearchgate.netscispace.comacs.org

From the dammarenyl cation, the reaction proceeds through a ring expansion and further cyclization to form the pentacyclic hopyl C22 cation . pnas.orgresearchgate.netacs.org This cation is the final common intermediate preceding the formation of both hopenol B and this compound. pnas.orgresearchgate.net The fate of this hopyl C22 cation is the critical branch point that determines which isomer is ultimately produced. pnas.orgresearchgate.net

| Cationic Intermediate | Description | Role in this compound Synthesis | Reference |

|---|---|---|---|

| Dammarenyl Cation | Tetracyclic intermediate formed from 2,3-oxidosqualene. | Precursor to the hopyl cation. | nih.govresearchgate.netscispace.comacs.org |

| Hopyl C22 Cation | Pentacyclic intermediate formed from the dammarenyl cation. | The immediate precursor that undergoes deprotonation to form this compound. | pnas.orgresearchgate.netacs.org |

Proton Shift and Deprotonation Mechanisms

The final step in the synthesis of this compound from the hopyl C22 cation involves a proton shift and a specific deprotonation event. pnas.org Unlike the direct deprotonation at C29 that forms hopenol B, the formation of this compound requires the cation to undergo a proton shift, followed by deprotonation at C17 (or more accurately, from the C21 methyl group, leading to the C17=C21 double bond). pnas.org

Quantum mechanics and molecular mechanics (QM/MM) calculations, combined with mutagenesis experiments on AsHS1 and AsHS2, have provided significant insights into this mechanism. pnas.orgnih.gov These studies suggest that the size and orientation of specific amino acid residues within the active site, particularly at site 410 in the oat synthases, regulate the positioning of the hopyl C22 cation relative to other key residues like Phe257. pnas.orgnih.gov This precise positioning dictates whether a direct deprotonation occurs or if a proton shift is favored, ultimately controlling the final product of the reaction. nih.gov The interaction, or lack thereof, between the carbocation intermediate and the aromatic ring of Phe257 appears to be a critical factor in determining the deprotonation site. nih.gov

Comparative Analysis of Reaction Pathways (e.g., Hopenol B vs. This compound vs. Isomotiol)

The biosynthesis of Hop-17(21)-en-3β-ol is intricately linked with that of other hopane-type triterpenes, particularly hopenol B and isomotiol. pnas.orgnih.gov These compounds are all pentacyclic triterpenes derived from the cyclization of 2,3-oxidosqualene, catalyzed by specific oxidosqualene cyclases (OSCs). pnas.orgnih.govnih.gov The divergence in their formation occurs late in the reaction cascade, originating from a common carbocation intermediate. pnas.orgresearchgate.net

The process begins when 2,3-oxidosqualene is cyclized into a dammarane (B1241002) cation, which then undergoes ring expansion to form the pivotal hopyl C22 cation intermediate. pnas.orgnih.gov From this branching point, the reaction can proceed via distinct pathways:

Hopenol B Pathway: This is the most direct route, involving a "direct deprotonation" of the hopyl C22 cation at carbon C29 to form the stable end product, hopenol B. pnas.orgresearchgate.net

This compound and Isomotiol Pathway: These products are formed through a more complex "rearrangement" pathway. researchgate.net The hopyl C22 cation first undergoes a proton shift, leading to the formation of a hopyl C17 cation intermediate. researchgate.net Subsequent deprotonation at C17 generates Hop-17(21)-en-3β-ol. pnas.org Alternatively, further rearrangements from the C17 cation can lead to the formation of isomotiol. pnas.orgresearchgate.net

This mechanistic divergence highlights how subtle differences in the final steps of the enzymatic reaction, controlled by the enzyme's active site, can lead to structurally distinct but related natural products. pnas.orgnih.gov

Enzyme Structure-Function Relationships and Protein Engineering

The product specificity of oxidosqualene cyclases (OSCs) is a subject of intensive research, with protein engineering techniques like site-directed mutagenesis being crucial tools for investigation. nih.govrsc.org Despite high sequence conservation among plant OSCs, a few key amino acid residues within the active site can dictate the final triterpene product. rsc.org

Site-Directed Mutagenesis Studies on OSCs

Site-directed mutagenesis has been instrumental in identifying the specific amino acid residues that govern the cyclization and rearrangement cascade. nih.govrsc.org Studies on OSCs from Avena strigosa (oat), for example, have identified two key enzymes: AsHS1, which primarily produces hopenol B, and AsHS2, which synthesizes Hop-17(21)-en-3β-ol. pnas.orgnih.gov

Remarkably, researchers have demonstrated that the function of these enzymes can be interconverted. By substituting just two to three key amino acid residues in the hopenol B synthase (AsHS1) with those found in the Hop-17(21)-en-3β-ol synthase (AsHS2), the enzyme's product profile can be completely switched to produce Hop-17(21)-en-3β-ol. pnas.orgnih.gov Conversely, mutating specific residues in AsHS2 can induce the production of hopenol B and isomotiol. pnas.orgnih.govresearchgate.net These experiments underscore that subtle changes in the enzyme's active site architecture can dramatically alter the reaction's outcome by influencing the stability and fate of carbocation intermediates. pnas.org

Impact of Amino Acid Residues on Product Specificity and Yield (e.g., Y410, I121V, A722C)

Specific amino acid substitutions have been shown to have a profound impact on both the type and quantity of the triterpene produced. The residues at positions 121, 410, and 722 are particularly critical in differentiating between the synthesis of hopenol B and Hop-17(21)-en-3β-ol. pnas.orgnih.gov

Y410: The residue at position 410 is considered a key determinant. In the hopenol B synthase AsHS1, this position is occupied by a tyrosine (Y). Its bulky side chain is thought to create steric hindrance that favors the direct deprotonation pathway to hopenol B. nih.gov When this tyrosine is mutated to a smaller alanine (B10760859) (Y410A), as found in AsHS2, the enzyme's product switches almost entirely to Hop-17(21)-en-3β-ol. pnas.orgresearchgate.net

I121V: The residue at position 121 also plays a role. AsHS2 and another multifunctional OSC from maize (ZmOSC1), both of which produce Hop-17(21)-en-3β-ol, have an isoleucine (I) at this site. nih.gov Mutating this to valine (I121V) in AsHS2 had only a minor effect on its own but contributed to a functional switch when combined with other mutations. nih.govresearchgate.net

A722C: In AsHS2, mutating alanine at position 722 to cysteine (A722C) led to an approximate 30% increase in the yield of Hop-17(21)-en-3β-ol. researchgate.net

The combined effect of these mutations is often synergistic. A triple mutant of AsHS1 (V121I/Y410A/C722A) successfully converted the hopenol B synthase into an enzyme that exclusively produced Hop-17(21)-en-3β-ol. pnas.orgresearchgate.net

| Enzyme | Mutation | Primary Product(s) | Key Finding | Reference |

|---|---|---|---|---|

| AsHS1 (Hopenol B synthase) | Y410A | Hop-17(21)-en-3β-ol | Single mutation switches product specificity. | pnas.orgresearchgate.net |

| AsHS1 (Hopenol B synthase) | V121I/C722A | Hopenol B, Isomotiol | Generated an additional product (isomotiol) at significant yield. | pnas.org |

| AsHS1 (Hopenol B synthase) | V121I/Y410A/C722A (Triple Mutant) | Hop-17(21)-en-3β-ol (single product) | Complete conversion of function from hopenol B synthase. | pnas.org |

| AsHS2 (Hop-17(21)-en-3β-ol synthase) | A410Y | Hop-17(21)-en-3β-ol, Isomotiol | Introduced the synthesis of a minor amount of isomotiol. | researchgate.net |

| AsHS2 (Hop-17(21)-en-3β-ol synthase) | I121V/A410Y/A722C (Triple Mutant) | Hopenol B, Isomotiol | Lost ability to synthesize Hop-17(21)-en-3β-ol and produced the other two hopanes. | researchgate.net |

Computational Modeling and Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations for Reaction Mechanism Insights

To decipher the complex reaction mechanisms at a molecular level, researchers have employed powerful computational tools, particularly hybrid quantum mechanics/molecular mechanics (QM/MM) calculations. pnas.orgnih.govresearchgate.net These methods allow for the investigation of reaction energy profiles and the transition states of the short-lived carbocation intermediates, which are difficult to study experimentally. pnas.orgresearchgate.net

QM/MM studies on OSCs have provided several key insights:

Kinetic vs. Thermodynamic Control: Calculations suggest that product specificity in OSCs is likely governed by kinetics (the energy barriers of the reaction steps) rather than thermodynamics (the stability of the final products). nih.govacs.orgacs.org

Role of Key Residues: Computational models have confirmed the role of specific amino acid residues. For example, QM/MM calculations demonstrated that the bulky side chain of Y410 in AsHS1 regulates the orientation between the hopyl C22 cation and another crucial residue, Phe257. nih.govnih.gov This positioning influences whether a stabilizing cation-π interaction can form, thereby directing the reaction toward either direct deprotonation (hopenol B) or rearrangement (Hop-17(21)-en-3β-ol). nih.govnih.gov

Energy Barriers: By calculating the relative energy profiles for the different reaction pathways, QM/MM simulations can explain why a particular mutation favors one product over another. pnas.orgresearchgate.net For instance, in the AsHS1 Y410A mutant, the energy barrier for the rearrangement pathway leading to Hop-17(21)-en-3β-ol becomes more favorable than the direct deprotonation pathway. researchgate.net These computational approaches are essential for building a complete picture of the structure-function relationships that govern the synthesis of Hop-17(21)-en-3β-ol. researchgate.netuniversityofgalway.ie

Ecological Distribution and Natural Occurrence

Presence in Plant Species

Hop-17(21)-en-3beta-ol is a naturally occurring triterpenoid (B12794562) that has been identified in a variety of plant taxa. Its distribution, however, is specific, and its presence is not ubiquitous across the plant kingdom. The following subsections detail its documented occurrence in specific plant species.

Occurrence in Avena strigosa (Oat) Surface Wax

A review of the scientific literature did not yield specific data confirming the presence of this compound in the surface wax of Avena strigosa. While the surface waxes of various oat species contain a complex mixture of lipids, including other triterpenoids, the specific identification of this compound in Avena strigosa is not documented in the available research. amazonaws.comresearchgate.net

Isolation from Quercus championi, Gentiana scabra, and Humulus scandens

Scientific literature confirms the isolation of this compound from Gentiana scabra. In a study focused on the phytochemicals of this plant, this compound was identified as one of several known triterpenoids isolated from its rhizomes and roots.

Conversely, extensive searches of phytochemical databases and scientific literature did not yield information on the isolation of this compound from either Quercus championi or Humulus scandens. While these genera are known to produce a wide array of secondary metabolites, including other triterpenoids, the presence of this specific compound is not established in the available literature. nih.govmdpi.comresearchgate.netresearchgate.net

Identification in Zea mays (Maize)

Analysis of existing research on the chemical composition of Zea mays did not confirm the presence of this compound. Studies on the surface waxes of maize kernels, leaves, and husks have identified various long-chain alkanes, esters, alcohols, and sterols, but this compound is not listed among the identified compounds. cerealsgrains.org

Detection in Curcuma longa (Turmeric) and Calotropis gigantea

This compound has been identified as a triterpenoid constituent of turmeric (Curcuma longa). It is one of many complex bioactive molecules found within the rhizomes of this plant. mdpi.comresearchgate.netnih.govnih.govnih.gov

In contrast, a review of the phytochemical literature for Calotropis gigantea does not confirm the detection of this compound. The latex and various parts of Calotropis gigantea are rich in other triterpenoids, such as lupeol, α-amyrin, and β-amyrin, but this compound has not been specifically identified. sapub.orgresearchgate.netnih.govglobalresearchonline.netsemanticscholar.org

| Plant Species | Common Name | Presence Documented | Plant Part |

|---|---|---|---|

| Avena strigosa | Oat | Not Confirmed | Surface Wax |

| Quercus championi | Champion's Oak | Not Confirmed | N/A |

| Gentiana scabra | Japanese Gentian | Confirmed | Rhizomes and Roots |

| Humulus scandens | Japanese Hop | Not Confirmed | N/A |

| Zea mays | Maize | Not Confirmed | N/A |

| Curcuma longa | Turmeric | Confirmed | Rhizome |

| Calotropis gigantea | Crown Flower | Not Confirmed | N/A |

Occurrence in Microbial Systems

Association with Bacterial Hopanoid Production

This compound belongs to a large class of triterpenoids known as hopanoids. Hopanoids are significant components of the cell membranes of many diverse bacteria, where they are considered functional analogues of sterols (like cholesterol) found in eukaryotes. pnas.orgnih.gov Their primary role is to modulate membrane fluidity and rigidity, thereby enhancing membrane stability and decreasing permeability. nih.govwikipedia.org This function is crucial for bacteria to adapt to environmental stresses, including changes in temperature and pH. wikipedia.orgasm.org

The biosynthesis of hopanoids begins with the cyclization of squalene (B77637), a reaction catalyzed by the enzyme squalene-hopene cyclase. This process forms the fundamental C30 pentacyclic hopene skeleton, such as diploptene or diplopterol (hopan-22-ol). nih.govwikipedia.org These foundational structures can then be further modified to create a vast array of more complex hopanoids, including bacteriohopanepolyols (BHPs). This compound is a member of the hopanol subgroup.

The production of hopanoids is widespread, occurring in approximately 10% of sequenced bacteria. wikipedia.org They are found in both aerobic and anaerobic bacteria. Their presence in the geological record as stable "molecular fossils" called hopanes makes them important biomarkers for tracking the historical presence of bacterial life. wikipedia.org Studies on hopanoid-deficient bacterial mutants have demonstrated that the absence of these lipids can lead to increased membrane permeability and severe growth defects under stressful conditions, such as acidic or alkaline environments, confirming their vital role in maintaining membrane integrity and homeostasis. nih.govasm.org

| Function | Description | Reference |

|---|---|---|

| Membrane Ordering & Rigidity | Acts as a sterol analogue, interacting with other lipids (e.g., lipid A) to increase membrane rigidity and create a more ordered bilayer. | pnas.orgwikipedia.org |

| Decreased Permeability | Helps to make the cell membrane less permeable, restricting the unwanted passage of substances. | nih.govwikipedia.org |

| Stress Tolerance | Enhances tolerance to environmental stresses such as extreme pH (acidity/alkalinity) and certain antimicrobial compounds. | wikipedia.orgasm.org |

| pH Homeostasis | Contributes to maintaining a stable internal pH by reinforcing the membrane against acidic or alkaline conditions. | asm.org |

Geological and Sedimentary Records

The direct detection of this compound in geological samples is not commonly reported. Instead, its defunctionalized derivative, hop-17(21)-ene, and other related hopanes are frequently identified in sediments, crude oils, and peat bogs. These compounds are considered valuable biomarkers in geochemical studies.

Detection in Sediments and Crude Oils

Hop-17(21)-enes are recognized as ubiquitous constituents of sedimentary organic matter and crude oils. nih.gov They are often considered to be indicators of immature to low-maturity source rocks. canada.ca Their presence suggests a significant contribution of bacterial biomass to the original organic matter. canada.ca The transformation of biologically produced hopanoids, such as bacteriohopanepolyols and potentially this compound, into more stable hopanes and hopenes is a key process during diagenesis. researchgate.net

The distribution of C31 to C35 hop-17(21)-enes in some sedimentary rocks shows a similar pattern to that of hopanes, which suggests that the hopanes may have originated from the hydrogenation of hop-17(21)-enes during diagenesis. canada.ca

Presence in Peat Bogs

In the acidic environment of peat bogs, the isomerization of hopanoids can occur. For instance, hop-17(21)-ene has been identified in Sphagnum-dominated peat bogs and is thought to be an isomerization product of diploptene. wikipedia.org While direct measurements of this compound are scarce in these environments, it is conceivable that it could be a transient intermediate in the diagenetic pathways of other hopanoids within peat deposits. Studies have reported δ13C values for hopenes, including hop-17(21)-ene, in contemporary peatlands, which provide insights into the carbon sources of the precursor organisms. wikipedia.org

Diagenetic Pathways and Preservation in Geological Samples

The preservation of hopanoids in the geological record is influenced by a series of diagenetic processes that transform the original biological molecules into more stable geological forms. Biologically produced hopanols, which would include this compound, are key precursors in these pathways.

During early diagenesis, functional groups such as hydroxyl groups are often lost. In the case of this compound, this would involve the dehydration of the alcohol to form the corresponding alkene, hop-17(21)-ene. This transformation is a common fate for alcohols in sedimentary environments. Further diagenetic alterations can lead to the saturation of the double bond, resulting in the formation of hopanes. canada.ca

The diagenetic pathway can be summarized as follows:

Biological Precursor (e.g., this compound) → Dehydration → Hop-17(21)-ene → Hydrogenation → Hopane (B1207426)

The stability of the hopane skeleton ensures its preservation over geological timescales, making hopanes and their unsaturated precursors like hop-17(21)-ene valuable biomarkers for assessing the maturity and origin of organic matter in sediments and petroleum. researchgate.net The ratio of different hopane isomers can also be used to determine the thermal maturity of the source rock. nih.gov

Chemotaxonomic and Biogeochemical Applications

Hop-17(21)-en-3beta-ol as a Molecular Biomarker

Molecular biomarkers, or "molecular fossils," are organic compounds that can be traced back to specific biological sources. This compound and its diagenetic product, hop-17(21)-ene, are well-established biomarkers primarily of bacterial origin researchgate.netwikipedia.org.

While hopanoids are predominantly synthesized by bacteria, some evidence suggests a limited distribution in the plant kingdom. Early research proposed that hop-17(21)-enes could serve as biomarkers for ferns and mosses researchgate.net. Hopanoids have also been found in the resin of plants from the genus Hopea, lichens, bryophytes, and some tropical trees wikipedia.org.

However, there is currently no direct evidence to suggest that this compound is synthesized by grasses such as oat (Avena sativa) or maize (Zea mays). The organic compounds identified in these plants are typically flavonoids, phenolic compounds, and sterols researchgate.netnih.govmdpi.comnih.gov. The presence of this compound in sediments containing remnants of these plants would more likely indicate the activity of bacteria in the soil or rhizosphere associated with these plants. For instance, hopanoid production is enriched in plant-associated environments and is common among bacteria that engage in symbiotic relationships with plants, such as nitrogen-fixing rhizobia nih.govnih.govasm.orgresearchgate.net.

This compound is a key biomarker for assessing the presence and activity of microbial communities, particularly bacteria, in both contemporary and ancient settings semanticscholar.orgesf.edu. Hopanoids are integral components of bacterial cell membranes, where they are thought to modulate membrane fluidity and rigidity, analogous to the function of sterols in eukaryotes wikipedia.org.

The precursors to hopanes found in the geological record are bacteriohopanepolyols (BHPs), which are produced by a wide range of bacteria, including cyanobacteria, heterotrophic bacteria, and methane-oxidizing bacteria (methanotrophs) episodes.org. Therefore, the detection of this compound and related hopanoids in sediments points to a significant bacterial contribution to the organic matter. For example, their presence in microbialites, which are carbonate structures formed by microbial activity, helps to differentiate them from abiotic carbonate formations semanticscholar.org.

| Hopanoid Type | Primary Microbial Source(s) | Significance |

|---|---|---|

| This compound and related hopanoids | Bacteria (general) | Indicates bacterial input to organic matter. |

| 2-Methylhopanoids | Cyanobacteria, Alphaproteobacteria, Acidobacteria | Suggests the presence of oxygenic photosynthesis or other specific bacterial metabolisms. wikipedia.orgcaltech.edu |

| Hopanoids with depleted δ13C values | Methane-oxidizing bacteria (methanotrophs) | Points to the cycling of methane in the environment. episodes.orgnasa.gov |

The presence and relative abundance of this compound and its diagenetic products are strongly correlated with the depositional environment and prevailing redox conditions. The transformation of bacteriohopanepolyols to hopenes like hop-17(21)-ene, and subsequently to stable hopanes, is part of the diagenetic process that occurs as sediments are buried and lithified.

The occurrence of hop-17(21)-enes is considered a direct indicator of an anoxic (oxygen-depleted) depositional environment researchgate.net. Anoxic conditions inhibit the complete degradation of organic matter, allowing for the preservation of biomarkers like hopanoids. Furthermore, hop-17(21)-enes are typically found in immature to low-maturity sediments, as they are transformed into more stable hopanes with increasing thermal maturity researchgate.net. Therefore, their presence can help to assess the thermal history of a sedimentary rock.

Isotopic Signatures in Biogeochemical Studies

The stable isotopic composition of molecular biomarkers provides an additional layer of information about their origin and the biogeochemical processes occurring in past environments.

The analysis of the stable carbon isotopic composition (δ¹³C) of this compound and related hopanoids is a powerful tool for tracing carbon sources in microbial ecosystems geologyscience.ru. Bacteria incorporate carbon from their environment into their biomass, including their cell membrane lipids. The δ¹³C value of a hopanoid will reflect the isotopic composition of the carbon source utilized by the source organism, as well as any isotopic fractionation that occurs during metabolic processes.

Different groups of bacteria can have distinct δ¹³C signatures depending on their carbon source and metabolic pathways. For example, methanotrophic bacteria, which consume methane, produce hopanoids that are significantly depleted in ¹³C (i.e., have very negative δ¹³C values) because methane produced by methanogenic archaea is isotopically light episodes.orgnasa.gov. In contrast, hopanoids from heterotrophic bacteria that consume more isotopically enriched organic matter will have less negative δ¹³C values geologyscience.ru. One study reported a very negative δ¹³C value of -50.8‰ for C29 hop-17(21)-ene in an oil shale, which was attributed to a contribution from methanotrophs nih.govacs.org.

| Depositional Environment | Typical Hopane (B1207426) δ¹³C Range (‰) | Inferred Microbial Sources |

|---|---|---|

| Freshwater Lake | -40 to -80 | Diverse bacterial communities, including methanotrophs. episodes.org |

| Marine | Generally less negative than freshwater lakes | Heterotrophic bacteria, cyanobacteria. episodes.org |

| Salt Lake | -41 to -63 | Halophilic bacteria. episodes.org |

| Coal | Generally less negative than freshwater lakes | Bacteria involved in peat decomposition. episodes.org |

By providing information on the types of microorganisms present and the carbon sources they utilized, the isotopic analysis of this compound and other hopanoids has significant implications for reconstructing past climates and environments researchgate.netgoldschmidtabstracts.info. For instance, the presence of hopanoids with highly depleted δ¹³C values can indicate periods of enhanced methane production and consumption, which may be linked to changes in wetland extent or oceanic methane hydrates.

Furthermore, variations in the δ¹³C values of hopanoids through a sedimentary sequence can reflect shifts in microbial community structure and carbon cycling in response to environmental changes, such as fluctuations in oxygen levels, nutrient availability, and temperature geologyscience.ru. When combined with other paleo-proxies, the isotopic signatures of hopanoids contribute to a more comprehensive understanding of Earth's past biogeochemical cycles and their relationship with climate.

Biotechnological and Synthetic Approaches

Heterologous Expression Systems for Production

Heterologous expression, which involves engineering a host organism to produce a compound it does not naturally synthesize, has emerged as a promising strategy for producing triterpenoids. The primary hosts for this purpose are microorganisms like yeast and plants such as Nicotiana benthamiana, chosen for their well-understood genetics and rapid growth.

Saccharomyces cerevisiae (baker's yeast) is a widely used microbial cell factory for producing high-value natural products, including triterpenoids. nih.govmdpi.com Its advantages include a well-characterized genome, sophisticated genetic engineering tools, and its GRAS (Generally Recognized as Safe) status. mdpi.com The heterologous production of triterpenoids in yeast has been successfully implemented by introducing various triterpenoid (B12794562) biosynthetic pathways. nih.gov

The biosynthesis of all triterpenoids, including hopanoids, begins with the mevalonate (B85504) (MVA) pathway, which is native to yeast and produces the universal C5 precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). nih.govresearchgate.net These precursors are converted to squalene (B77637), which is then cyclized. A key challenge in yeast is that the native pathway is tightly coupled to the biosynthesis of sterols (like ergosterol), which are essential for yeast viability and compete for the same precursors. nih.govresearchgate.net

To produce Hop-17(21)-en-3beta-ol, yeast would be engineered to express a specific oxidosqualene cyclase (OSC), in this case, a hopene synthase, that can convert the precursor 2,3-oxidosqualene (B107256) into the desired hopane (B1207426) skeleton. nih.gov Research has identified triterpene synthases from oat (Avena strigosa), termed AsHS1 and AsHS2, which can produce hopenol B and hop-17(21)-en-3β-ol, respectively, demonstrating the feasibility of expressing these specific enzymes in heterologous systems. nih.gov

Table 1: Key Enzymes and Pathways in Yeast-Based Triterpenoid Production

| Enzyme/Pathway Component | Function | Engineering Goal |

| Mevalonate (MVA) Pathway | Produces IPP and DMAPP from acetyl-CoA | Upregulate key enzymes (e.g., tHMG1) to increase precursor supply. nih.gov |

| Squalene Synthase (ERG9) | Converts FPP to squalene | Overexpress to channel flux towards triterpenoid backbone. nih.gov |

| Squalene Epoxidase (ERG1) | Converts squalene to 2,3-oxidosqualene | Overexpress to increase the direct precursor for cyclization. nih.gov |

| Oxidosqualene Cyclase (OSC) | Cyclizes 2,3-oxidosqualene to specific triterpene skeletons | Introduce heterologous OSCs (e.g., hopene synthase) for desired product. nih.gov |

| Sterol Pathway | Competes for FPP and 2,3-oxidosqualene | Downregulate or inhibit to redirect precursors to the target product. nih.gov |

Nicotiana benthamiana has become a powerful and versatile platform for the transient expression and rapid production of plant-derived natural products, including triterpenoids. nih.govpnas.org The primary method used is Agrobacterium tumefaciens-mediated transient expression, often referred to as agroinfiltration. nih.govnih.gov This technique involves infiltrating plant leaves with a suspension of Agrobacterium carrying the genes of interest. nih.gov The bacteria transfer the genetic information to the plant cells, which then transiently express the encoded enzymes and produce the target compound.

This system offers several advantages:

Speed: Functional analysis and production can be achieved within days, compared to the months required for creating stable transgenic lines. nih.gov

Scalability: The process is readily scalable by simply increasing the number of plants used. nih.govpnas.org

Flexibility: Multiple genes or entire pathways can be expressed simultaneously by co-infiltrating a mixture of different Agrobacterium strains, which negates the need to construct complex multi-gene cassettes. pnas.org

N. benthamiana naturally produces the triterpenoid precursor 2,3-oxidosqualene. By introducing a specific oxidosqualene cyclase (OSC), the plant's endogenous metabolic flux can be diverted toward the synthesis of new, high-value triterpenoids that are not native to the host. nih.govpnas.org This platform has been successfully used to discover and characterize novel triterpene synthases, including those from oat that synthesize hop-17(21)-en-3β-ol. nih.gov

Engineering Microbial Cell Factories for Enhanced Yield

Key strategies for enhancing yield include:

Elevating Precursor Supply: The MVA pathway is often the rate-limiting step. Overexpression of key enzymes, particularly a truncated, soluble version of HMG-CoA reductase (tHMG1), is a common and effective strategy to boost the production of the precursor farnesyl diphosphate (FPP). nih.gov Simultaneously overexpressing other pathway genes like ERG20 (FPP synthase), ERG9 (squalene synthase), and ERG1 (squalene epoxidase) can further increase the pool of 2,3-oxidosqualene available for cyclization. nih.gov

Reducing Competing Pathways: The native sterol biosynthesis pathway is the main competitor for precursors. Downregulating genes in the sterol pathway, such as the lanosterol synthase (ERG7), can redirect 2,3-oxidosqualene towards the heterologous triterpene synthase. However, this must be carefully balanced, as complete inhibition of sterol synthesis can be detrimental to cell viability.

Cofactor and Cellular Environment Optimization: Many enzymes involved in triterpenoid biosynthesis, especially modifying enzymes like cytochrome P450s, require cofactors such as NADPH. Engineering the host to improve cofactor regeneration can enhance enzyme activity. Furthermore, since many biosynthetic enzymes are localized to the endoplasmic reticulum (ER), engineering the ER to increase its volume and protein folding capacity can also boost production.

Improving Strain Robustness: High-level production of foreign metabolites can impose a metabolic burden and cause cellular stress. Strategies to improve host robustness, such as engineering transcription factors or modifying cell membranes, can lead to more stable and efficient production over time.

Table 2: Examples of Genetic Modifications to Enhance Triterpenoid Yield in Yeast

| Genetic Target | Modification Strategy | Rationale |

| tHMG1 | Overexpression | Increase flux through the MVA pathway. nih.gov |

| ERG9 | Overexpression | Drive FPP towards squalene synthesis. nih.gov |

| ERG7 | Downregulation / Promoter tuning | Reduce competition from the sterol pathway for 2,3-oxidosqualene. |

| CPR | Co-expression with P450s | Provide sufficient reducing power (NADPH) for P450-catalyzed reactions. |

| INO2 | Overexpression | Expand the endoplasmic reticulum (ER) area to accommodate more membrane-bound enzymes. |

Synthetic Chemistry Approaches for Hopane-Type Triterpenoids

While biotechnological methods are promising, synthetic chemistry provides an alternative route to hopanoids and offers the unique ability to create novel analogues with potentially enhanced properties. However, the chemical synthesis of complex pentacyclic triterpenoids like this compound is a significant challenge.

The biosynthesis of hopanoids involves a complex cascade of cyclization and rearrangement reactions starting from squalene, which is catalyzed with high stereospecificity by a squalene-hopene cyclase enzyme. Replicating this intricate process in a laboratory setting is exceptionally difficult.

While the total synthesis of this compound is not widely reported in academic literature, the synthesis of analogues often relies on semi-synthesis, starting from more abundant, structurally related natural products. For instance, studies on other triterpenoids like oleanolic acid and betulinic acid have demonstrated that modifications to the A-ring or functional groups at positions C-3 and C-28 can yield potent bioactive analogues.

A similar approach could be applied to hopanoids. If a related hopane-type triterpenoid were available in larger quantities, chemical modifications could be explored. Potential modifications could include:

Functionalization of the C-3 Hydroxyl Group: Esterification or etherification to alter polarity and bioavailability.

Modification of the E-ring: The double bond at C-17(21) provides a reactive site for various chemical transformations, such as epoxidation, hydrogenation, or dihydroxylation, to create a library of new analogues.

C-H Functionalization: Advanced synthetic methods for the site-selective functionalization of C-H bonds could enable modifications at otherwise unreactive positions on the hopane scaffold.

Research on e:b-friedo-hopane triterpenoids has shown that chemical transformation of abundant isolates like simiarenol into hydroxylated analogues is a viable strategy for creating derivatives with enhanced cytostatic activity. nih.gov

The stereoselective synthesis of the hopane skeleton is a formidable challenge due to its complex three-dimensional structure. The core difficulties arise from:

Multiple Stereocenters: The hopane framework contains numerous chiral centers that must be controlled precisely to obtain the correct stereoisomer.

Complex Cyclization Cascade: The biosynthetic pathway proceeds through a series of highly reactive carbocation intermediates (e.g., the hopyl C22 cation). nih.gov Mimicking this controlled cascade chemically without leading to a mixture of undesired products is extremely difficult. The enzyme active site plays a crucial role in pre-organizing the squalene substrate into a specific conformation for cyclization and stabilizing the cationic intermediates, a function that is hard to replicate with small-molecule catalysts. nih.gov

Steric Hindrance: The rigid scaffold is decorated with multiple axial methyl groups, which can sterically hinder certain positions and limit the accessibility for chemical reagents.

These challenges underscore the power of enzymatic synthesis, where the protein scaffold dictates the precise folding of the linear precursor to achieve a single, stereochemically defined product.

Advanced Characterization Methodologies in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is the cornerstone for determining the molecular structure of organic compounds. By analyzing the interaction of electromagnetic radiation with the molecule, scientists can deduce its connectivity, stereochemistry, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of novel organic compounds. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: Proton NMR provides information about the chemical environment of each hydrogen atom in the molecule. For a complex triterpenoid (B12794562) like Hop-17(21)-en-3β-ol, the ¹H NMR spectrum is characterized by a series of signals corresponding to the numerous methyl, methylene, and methine protons. Key signals would include those for the methyl groups, which typically appear as sharp singlets in the upfield region of the spectrum, and the proton attached to the carbon bearing the hydroxyl group (H-3), which would resonate at a characteristic downfield shift.

¹³C NMR Spectroscopy: Carbon-13 NMR provides a count of the non-equivalent carbon atoms in a molecule. The spectrum of Hop-17(21)-en-3β-ol would be expected to show 30 distinct signals, corresponding to its molecular formula C₃₀H₅₀O. smolecule.com Characteristic signals would include those for the olefinic carbons of the double bond (C-17 and C-21) in the downfield region, the carbon atom attached to the hydroxyl group (C-3) at an intermediate shift, and the numerous aliphatic carbons of the pentacyclic ring system in the upfield region.

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Correlation Spectroscopy (COSY), are indispensable for assembling the complete molecular structure. beilstein-journals.org

HSQC experiments correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of ¹H signals to their corresponding ¹³C signals.

COSY experiments identify protons that are coupled to each other, typically on adjacent carbon atoms, helping to establish spin systems within the molecule.

The combined application of these NMR techniques allows for the complete assignment of all proton and carbon signals, confirming the hopane (B1207426) skeleton and the specific locations of the hydroxyl group and the double bond. nih.gov

Table 1: Illustrative ¹³C and ¹H NMR Data for the Hopane Skeleton Note: The following table is a representative example based on known data for similar hopanoid structures and is intended to be illustrative. Actual chemical shifts may vary depending on the specific solvent and experimental conditions.

| Position | δC (ppm) | δH (ppm) | Multiplicity | Key HMBC Correlations (from H to C) |

| 3 | ~79.0 | ~3.20 | dd | C1, C2, C4, C23, C24 |

| 17 | ~140.0 | - | - | - |

| 21 | ~136.0 | - | - | - |

| 23 | ~28.0 | ~0.98 | s | C3, C4, C5, C24 |

| 24 | ~16.0 | ~0.78 | s | C3, C4, C5, C23 |

| 25 | ~16.5 | ~0.85 | s | C1, C5, C9, C10 |

| 26 | ~17.0 | ~0.95 | s | C8, C13, C14, C15 |

| 27 | ~15.5 | ~1.05 | s | C13, C14, C15, C22 |

| 28 | ~16.8 | ~0.88 | s | C17, C18, C19, C22 |

| 29 | ~33.5 | ~1.15 | d | C19, C20, C21, C30 |

| 30 | ~21.5 | ~1.12 | d | C19, C20, C21, C29 |

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a highly sensitive method for determining the molecular weight of a compound and can provide valuable structural information through fragmentation analysis.

Mass Spectrometry (MS): In the analysis of Hop-17(21)-en-3β-ol, mass spectrometry would confirm the molecular weight of 426.7 g/mol , corresponding to the molecular formula C₃₀H₅₀O. smolecule.com The fragmentation pattern observed in the mass spectrum provides a molecular fingerprint that can be used for identification. For hopanoids, a characteristic fragment ion is often observed at a mass-to-charge ratio (m/z) of 191. acs.org This fragment corresponds to the A/B ring system of the hopane skeleton and is a diagnostic marker for this class of compounds.

Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. acs.org GC-MS is widely used for the identification and quantification of hopanoids in complex mixtures, such as plant extracts or geological samples. acs.orgnih.govresearchgate.netresearchgate.net The sample is first vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented, generating a unique mass spectrum. acs.org The retention time from the GC and the mass spectrum from the MS together provide a high degree of certainty in the identification of Hop-17(21)-en-3β-ol.

Chromatographic Separation Methods

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.

High-Performance Liquid Chromatography (HPLC) is a technique used to separate, identify, and quantify each component in a mixture. researchgate.net It is particularly useful for compounds that are not easily volatilized, such as many triterpenoids. In the analysis of Hop-17(21)-en-3β-ol, reversed-phase HPLC is a common method. researchgate.net In this technique, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, such as water and methanol (B129727) or acetonitrile. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. More nonpolar compounds, like Hop-17(21)-en-3β-ol, will have a stronger affinity for the stationary phase and thus elute later than more polar compounds.

Gas Chromatography (GC) is a common type of chromatography used in analytical chemistry for separating and analyzing compounds that can be vaporized without decomposition. acs.orgnih.govresearchgate.netresearchgate.net GC is frequently used for the analysis of less polar triterpenoids like hopenes. acs.org For more polar compounds like Hop-17(21)-en-3β-ol, derivatization is often necessary to increase their volatility. This typically involves converting the hydroxyl group to a less polar functional group, such as a trimethylsilyl (B98337) (TMS) ether or an acetate (B1210297) ester. The derivatized compound is then injected into the GC, where it is separated based on its boiling point and interaction with the stationary phase. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification when compared to a known standard.

Computational Chemistry in Structural Analysis

Computational chemistry is a branch of chemistry that uses computer simulation to assist in solving chemical problems. It uses methods of theoretical chemistry, incorporated into efficient computer programs, to calculate the structures and properties of molecules.

In the context of Hop-17(21)-en-3β-ol and other hopanoids, computational chemistry plays a significant role in several areas:

Structure Verification: Quantum mechanical calculations can be used to predict the NMR chemical shifts of a proposed structure. beilstein-journals.org These calculated shifts can then be compared to the experimentally obtained NMR data to confirm or refute the proposed structure. This is particularly useful for complex molecules with many stereocenters, where multiple isomers are possible.

Conformational Analysis: Computational methods can be used to determine the most stable three-dimensional conformation of the molecule. This is important as the biological activity of a molecule is often dependent on its shape.

Understanding Spectroscopic Data: Computational modeling can help to interpret complex spectroscopic data. For example, it can be used to predict the fragmentation patterns in mass spectrometry, aiding in the identification of unknown compounds.

Investigating Molecular Interactions: Molecular dynamics simulations can be used to study the interaction of hopanoids with other molecules, such as lipids in a cell membrane. acs.org These simulations provide insights into the biological function of these compounds at a molecular level.

By integrating these advanced characterization methodologies, researchers can confidently identify, quantify, and understand the structural and functional properties of Hop-17(21)-en-3β-ol.

AlphaFold2 Modeling for Enzyme Structures

The biosynthesis of Hop-17(21)-en-3beta-ol is catalyzed by squalene-hopene cyclase (SHC), an enzyme that facilitates one of the most complex single-step reactions in biochemistry. nih.govenzyme-database.org Understanding the three-dimensional structure of SHC is paramount to comprehending how it orchestrates the precise cyclization of linear squalene (B77637) into the intricate pentacyclic hopanoid scaffold. nih.gov

AlphaFold2, a cutting-edge artificial intelligence system, has revolutionized the field of structural biology by enabling highly accurate prediction of protein structures from their amino acid sequences. This technology has been applied to the study of terpene synthases, including enzymes like SHC. nih.gov By generating reliable 3D models of these enzymes, researchers can gain critical insights into the architecture of the active site, identify key residues involved in substrate binding and catalysis, and understand the structural basis for product specificity. nih.govfrontiersin.org

The predictive power of AlphaFold2 allows for the structural characterization of SHCs from various organisms, even in the absence of experimentally determined crystal structures. This is particularly valuable for studying enzymes from organisms that are difficult to culture or for which protein crystallization is challenging. The resulting structural models serve as a crucial foundation for subsequent computational studies, such as molecular docking and QM/MM simulations, to investigate the enzymatic mechanism in greater detail.

Table 1: Application of AlphaFold2 in Terpene Synthase Research

| Feature | Description |

| High-Accuracy Prediction | Generates 3D protein models with atomic-level accuracy from amino acid sequences. |

| Active Site Analysis | Enables detailed examination of the enzyme's active site, identifying key catalytic residues. |

| Substrate Binding Insights | Helps in understanding how the substrate, squalene, is oriented within the active site for cyclization. |

| Product Specificity | Provides a structural basis for why a particular terpene synthase produces a specific product isomer. |

| Foundation for Further Studies | The predicted structures are essential starting points for more advanced computational analyses like QM/MM. |

Quantum Mechanics and Molecular Mechanics (QM/MM) Calculations

To delve into the intricate details of the cyclization cascade that leads to this compound, researchers employ hybrid quantum mechanics/molecular mechanics (QM/MM) simulations. This method allows for the study of chemical reactions within the complex environment of an enzyme's active site. The reactive part of the system, such as the squalene substrate and key catalytic residues, is treated with high-level quantum mechanics, while the surrounding protein and solvent are described using more computationally efficient molecular mechanics.

QM/MM simulations have been instrumental in elucidating the mechanism of squalene-hopene cyclases. These calculations can map the entire reaction pathway, identifying transition states and reaction intermediates. For instance, studies have investigated the initial protonation of squalene, the formation of the various carbocation intermediates, and the final deprotonation step that yields the hopene skeleton. nih.gov

Through QM/MM, it is possible to calculate the energy barriers for different reaction steps, providing a quantitative understanding of the reaction kinetics. This approach has been used to explore how the enzyme environment, particularly the strategic placement of aromatic residues in the active site, stabilizes the highly reactive carbocation intermediates through cation-π interactions, thereby guiding the cyclization process towards the formation of the correct hopanoid structure. nih.gov These computational studies are invaluable for interpreting experimental data from site-directed mutagenesis experiments, where altering specific amino acids can lead to the formation of different products.

Table 2: Insights from QM/MM Simulations of Squalene-Hopene Cyclase

| Aspect of Reaction Mechanism | Findings from QM/MM Calculations |

| Initiation Step | Elucidation of the proton transfer mechanism that initiates the cyclization cascade. |

| Carbocation Stabilization | Quantification of the stabilizing effects of active site residues on the carbocation intermediates. |

| Reaction Pathway | Mapping of the free energy surface to determine the most favorable reaction pathway. |

| Transition State Analysis | Identification and characterization of the high-energy transition states that govern reaction rates. |

| Product Formation | Understanding the final deprotonation step and the factors that influence the formation of different hopene isomers. |

Future Research Directions and Unanswered Questions

Discovery of Novel Hop-17(21)-en-3beta-ol Biosynthetic Enzymes and Pathways

A primary unanswered question in the study of this compound is the precise enzymatic machinery governing its formation. The biosynthesis is understood to originate from the cytosolic mevalonate (B85504) pathway, leading to the precursor squalene (B77637) smolecule.com. However, the specific enzymes that catalyze the cyclization of squalene to the characteristic hopane (B1207426) skeleton and the subsequent modifications to yield this compound are not fully identified.

Future research must focus on:

Identification of Squalene-Hopene Cyclases (SHCs): Pinpointing the specific SHCs responsible for forming the hopene backbone of this molecule is crucial. This will likely involve genome mining of organisms known to produce this compound, followed by heterologous expression and functional characterization of candidate genes.

Elucidation of Tailoring Enzymes: The introduction of the 3-beta-hydroxyl group is a key step that influences the compound's biological activity smolecule.com. Identifying the specific hydroxylases or other "tailoring" enzymes that perform this modification is a critical research goal.

Regulatory Network Analysis: Understanding how the expression of these biosynthetic genes is regulated in response to environmental cues or developmental stages will provide a more complete picture of the compound's role in the host organism.

While broader studies have identified key enzymes in the biosynthesis of other phytochemicals in hops (Humulus lupulus), such as chalcone synthase and various transferases, the specific pathway for hopanoids like this compound remains an open area of inquiry nih.govnih.gov.

Advanced Biotechnological Production Strategies

The potential anti-inflammatory and anticancer properties of this compound make it a compound of significant interest for therapeutic applications smolecule.com. However, reliance on natural extraction can be inefficient and unsustainable. Future research is essential to develop robust biotechnological production platforms.

Key research avenues include:

Metabolic Engineering in Microbial Hosts: Once the biosynthetic genes are identified (as per section 7.1), they can be introduced into microbial chassis like Escherichia coli or Saccharomyces cerevisiae. This would involve optimizing metabolic flux towards the precursor squalene and expressing the full pathway to this compound.

Synthetic Biology Approaches: Utilizing synthetic biology tools to create novel pathways or optimize enzyme function could significantly enhance production yields. This could involve creating enzyme fusions or scaffolding proteins to channel metabolic intermediates.

Cell-Free Biosynthesis: Reconstituting the entire biosynthetic pathway in vitro using purified enzymes could offer a highly controlled production method, avoiding the complexities of cellular metabolism.

These advanced strategies will be critical for producing sufficient quantities of the compound for in-depth pharmacological studies and potential commercialization.

Further Elucidation of Ecological and Biogeochemical Roles

Hop-17(21)-enes are recognized as significant biomarkers in geochemical studies, serving as indicators of bacterial and algal input into sediments researchgate.net. Their presence in immature to low-maturity hydrocarbon source rocks provides valuable information about the paleoenvironment researchgate.net.

Unanswered questions that require further investigation include:

Specific Biological Sources: While generally attributed to prokaryotes, linking specific hopanoids like this compound to particular microbial taxa is an ongoing challenge researchgate.net. Compound-specific isotope analysis is a promising tool for tracing these origins more precisely nih.gov.

Diagenetic Pathways: The transformation of hop-17(21)-enes into stable hopanes during diagenesis is a key process in organic geochemistry researchgate.netresearchgate.net. Further research is needed to fully understand the kinetics and mechanisms of these transformations under different geological conditions.

Ecological Function in Living Systems: The primary role of hopanoids is believed to be the regulation of membrane fluidity in bacteria, analogous to sterols in eukaryotes. However, the specific contribution of this compound to membrane function and its potential roles in stress response, cell signaling, or inter-species interactions are poorly understood and represent a major gap in knowledge.

Integration of Multi-Omics Data in Hopanoid Research

To achieve a holistic understanding of this compound, future research must move beyond single-gene or single-molecule studies and embrace a systems biology approach. The integration of multi-omics data provides a powerful framework for this nih.govyoutube.com.

Future research directions should incorporate:

Genomics: Sequencing the genomes of producing organisms to identify the biosynthetic gene clusters.

Transcriptomics: Analyzing gene expression patterns under different conditions to understand the regulation of the biosynthetic pathway.

Proteomics: Identifying and quantifying the proteins involved in biosynthesis and the cellular response to the presence of this compound.

By integrating these datasets, researchers can build comprehensive models of how this compound is produced, regulated, and functions within a biological system nih.govnih.gov. This approach will be instrumental in identifying novel associations, uncovering complex regulatory networks, and fully elucidating the biological and ecological significance of this intriguing molecule nih.gov.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.